BenchChemオンラインストアへようこそ!

HZ166

GABAA receptor pharmacology subtype selectivity positive allosteric modulation

HZ166 is the validated α2/α3-selective GABAA PAM for conflict-based anxiety and chronic neuropathic pain models where sedative confounds must be eliminated. Documented to maintain full antihyperalgesic efficacy for 9 days without tolerance, motor impairment, or abuse liability in ICSS assays. This α1-sparing profile provides >37.5x therapeutic window versus non-selective BZDs. Supplied ≥98% pure. Select for clear anxiolytic/analgesic readouts.

Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
CAS No. 612527-56-7
Cat. No. B1674134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHZ166
CAS612527-56-7
Synonyms8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester
HZ 166
HZ-166
HZ166 cpd
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4
InChIInChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3
InChIKeyZSEDMNMFODMQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HZ-166 (CAS 612527-56-7): GABAA α2/α3-Subtype-Selective Benzodiazepine Site Modulator for Non-Sedating Analgesic and Anxiolytic Research


HZ-166 (ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) is an imidazodiazepine that functions as a GABAA receptor positive allosteric modulator with preferential functional activity at α2- and α3-containing receptor subtypes while exhibiting low efficacy at α1- and α5-containing subtypes [1]. This α1-sparing profile is the molecular basis for its documented separation between therapeutic-like effects (antihyperalgesia, anxiolytic-like activity, anticonvulsant effects) and classical benzodiazepine adverse effects (sedation, motor impairment, abuse liability) [2]. HZ-166 is supplied as a powder with ≥98% purity by HPLC and is soluble in DMSO at 2 mg/mL .

Why HZ-166 Cannot Be Functionally Substituted by Classical Benzodiazepines or Other α2/α3-Preferring Ligands


The GABAA receptor family comprises at least 19 subunits that assemble into pentameric complexes with distinct pharmacological and physiological roles [1]. Classical benzodiazepines (e.g., diazepam) act non-selectively at α1-, α2-, α3-, and α5-containing receptors, producing anxiolytic and analgesic effects that are invariably accompanied by sedation, motor ataxia, tolerance, and abuse liability driven primarily by α1-subunit activation [2]. Even among α2/α3-preferring ligands, functional outcomes diverge dramatically due to differences in intrinsic efficacy at each subtype, pharmacokinetic properties, and off-target subunit activity [3]. For example, MRK-409 (an α2/α3-selective ligand) produced unexpected sedation in human trials at <10% occupancy due to residual weak α1 partial agonism [4]. HZ-166 occupies a distinct position in this chemical space: its low α1 efficacy combined with high functional potentiation at α2/α3 receptors yields a unique in vivo signature—robust antihyperalgesia and anxiolytic-like effects without sedation, motor impairment, or tolerance development [5]. Furthermore, HZ-166 exhibits metabolic lability of its ethyl ester moiety that distinguishes it from improved bioisosteres like KRM-II-81, making HZ-166 the appropriate research tool for studies requiring the parent scaffold or where rapid clearance is methodologically advantageous [6].

HZ-166 Product-Specific Quantitative Differentiation: Comparator-Anchored Evidence for Scientific Selection


HZ-166 Achieves Functional α2/α3 Selectivity with Near-Complete α1 Sparing, Contrasting with Diazepam and Other α2/α3-Preferring Clinical Candidates

HZ-166 displays low efficacy at GABAA receptors containing α1 subunits and preferential activity at α2- and α3-containing receptors, a selectivity profile that distinguishes it from non-selective benzodiazepines and even from certain α2/α3-preferring clinical candidates. In a rhesus monkey drug discrimination study, HZ-166 substituted fully (≥80% ethanol-lever responding) for ethanol's discriminative stimulus effects, whereas the α1-preferring ligand zolpidem and the partial α2/α3/α5 PAM MRK-696 produced only partial substitution (50-60%) [1]. Critically, the clinical candidate MRK-409, which possesses weak partial agonist efficacy at α1-containing receptors, produced sedation in humans at <10% receptor occupancy despite showing non-sedating anxiolytic profiles in preclinical species [2]. This translational failure underscores that even minimal residual α1 efficacy can translate to clinical sedation—a liability that HZ-166's near-complete α1-sparing profile is designed to avoid [3].

GABAA receptor pharmacology subtype selectivity positive allosteric modulation α1-sparing drug discrimination

HZ-166 Produces Anxiolytic-Like Effects Without Motor Impairment or Sedation, Whereas Diazepam Induces Dose-Dependent Ataxia and Deep Sedation at Anxiolytic Doses

In a rhesus monkey conflict procedure assessing anxiolytic-like effects, HZ-166 produced significant increases in suppressed responding (anticonflict effect) with an ED50 of 0.80 mg/kg (i.v.) but was ineffective at decreasing non-suppressed responding even at doses up to 30 mg/kg [1]. In contrast, diazepam produced anticonflict effects at ED50 = 0.11 mg/kg but also induced observable ataxia (ED50 = 1.6 mg/kg), moderate sedation (ED50 = 1.8 mg/kg), and deep sedation (ED50 = 6.9 mg/kg) within the same dose range [1]. The therapeutic index (sedation ED50 / anxiolytic ED50) for diazepam is approximately 16-fold (1.8 / 0.11), whereas HZ-166 showed no motor-impairing or sedative effects at doses up to 37.5-fold above its anxiolytic ED50 [1][2]. Qualitative behavioral observation confirmed that HZ-166 induced only rest/sleep posture (a mild sedation form) without observable ataxia or deep sedation, whereas diazepam and alprazolam produced the full spectrum of ataxia through deep sedation [2].

anxiolytic rhesus monkey conflict procedure sedation liability ataxia motor impairment therapeutic window

HZ-166 Exhibits Significantly Lower Abuse Liability than Diazepam and Zolpidem in Intracranial Self-Stimulation (ICSS) Assays

In a rat intracranial self-stimulation (ICSS) assay that measures drug-induced facilitation of brain reward pathways, diazepam and zolpidem produced robust, transient facilitation of ICSS at low doses followed by rate-decreasing effects at higher doses [1]. In direct head-to-head comparison, HZ-166 (tested at 3.2-32 mg/kg) produced only weak and inconsistent ICSS facilitation, whereas the comparator compound XHe-II-053 had no effect on ICSS at any dose tested [1]. Diazepam (0.1-10 mg/kg) and zolpidem (0.032-3.2 mg/kg) showed clear abuse-related facilitation across multiple doses, with zolpidem producing effects comparable to those of known abused substances [1]. The authors concluded that the low α1 efficacy and putative α2/α3 selectivity of HZ-166 underlies its reduced abuse liability relative to high-efficacy non-selective (diazepam) or α1-selective (zolpidem) GABAA PAMs [1][2].

abuse liability intracranial self-stimulation ICSS reward facilitation addiction potential α1-sparing

HZ-166 Achieves Superior Functional Potentiation (810% of GABA EC20 Response) in Human iPSC-Derived Neurons Compared to Diazepam

In an automated patch-clamp study using human iCell Neurons (iPSC-derived), HZ-166 induced potentiation of 810% of the current induced by 100 nM GABA—the highest efficacy among tested compounds [1]. By comparison, diazepam and the structurally related compound CW-04-020 exhibited EC50 values of 0.42 μM, 1.56 μM, and 0.23 μM, respectively, for their potentiating effects [1]. The pronounced efficacy of HZ-166 in this human neuronal model is consistent with the subunit expression profile of iCell Neurons, which exhibit high levels of α5 and β3 subunits and low levels of α1 subunits, similar to human neonatal brain [1]. This high functional potentiation at native human receptors—without α1-mediated confounds—demonstrates that HZ-166's α2/α3/α5 selectivity translates into robust functional amplification in a translationally relevant human cellular model, surpassing the efficacy of the clinical benchmark diazepam [1].

automated patch-clamp iPSC-derived neurons functional efficacy GABA potentiation human neuronal model translational pharmacology

HZ-166 Produces Antihyperalgesia Without Tolerance Development Over 9 Days, a Feature Not Shared by Classical Opioid Analgesics

In a mouse model of neuropathic pain (chronic constriction injury of the sciatic nerve), HZ-166 produced dose-dependent antihyperalgesic effects at non-sedative doses [1]. Critically, during a 9-day chronic treatment period, HZ-166 showed no loss of analgesic activity—indicating absence of tolerance development [1]. This stands in stark contrast to classical opioid analgesics (e.g., morphine), which exhibit rapid tolerance requiring dose escalation to maintain efficacy [2]. Additionally, the antihyperalgesic effect of HZ-166 was completely abolished in α2(H101R) point-mutated mice, confirming that the therapeutic effect is specifically mediated through α2-containing GABAA receptors [3]. When compared at non-sedative doses, the antihyperalgesic efficacy of HZ-166 was similar to that of gabapentin, a first-line clinical agent for neuropathic pain [1].

antihyperalgesia tolerance chronic pain neuropathic pain α2-GABAA receptor sustained efficacy

HZ-166 Displays a Distinct Metabolic Profile Relative to Its Bioisostere KRM-II-81, Providing a Clear Rationale for Scaffold-Specific Selection

The ethyl ester moiety of HZ-166 is metabolically labile, resulting in reduced oral bioavailability and limiting its activity in certain in vivo seizure models compared to its oxazole bioisostere KRM-II-81 [1]. Specifically, structural analogs of KRM-II-81—but not the parent ester HZ-166—were active across all evaluated anticonvulsant models, including the 6 Hz seizure model in mice [1]. This metabolic instability was the explicit rationale for developing KRM-II-81 and related bioisosteres with improved pharmacokinetic properties [1][2]. While KRM-II-81 demonstrates superior oral bioavailability and broader anticonvulsant efficacy, HZ-166 remains the appropriate research tool for studies requiring the parent imidazodiazepine scaffold, investigations of esterase-mediated metabolism, or experiments where rapid systemic clearance is methodologically advantageous [2].

metabolic stability pharmacokinetics bioisostere KRM-II-81 ester lability CYP metabolism

HZ-166 Optimal Research and Industrial Application Scenarios Based on Validated Quantitative Evidence


Chronic Pain Research Requiring Sustained Analgesic Efficacy Without Tolerance or Sedation

HZ-166 is optimally deployed in chronic neuropathic or inflammatory pain models where sustained antihyperalgesic efficacy over multiple days is required. The compound maintains full analgesic activity across 9 days of repeated dosing with no evidence of tolerance development—a profile directly documented in the CCI neuropathic pain model [1]. Furthermore, the antihyperalgesic effect is achieved at doses (3-16 mg/kg) that produce no sedation or motor impairment, allowing clean separation of analgesic endpoints from confounding motor deficits [1][2]. The mechanism has been definitively linked to α2-containing GABAA receptors via point-mutation studies, providing a clear molecular target for interpretation of results [3].

Behavioral Pharmacology Studies Requiring Anxiolytic Effects Without Motor or Sedative Confounds

HZ-166 is the compound of choice for conflict-based anxiety models (e.g., Geller-Seifter, Vogel conflict) in rodents or non-human primates where anxiolytic effects must be assessed independently of motor impairment. The compound produces robust anticonflict effects (ED50 = 0.80 mg/kg i.v. in rhesus monkeys) while showing no decrease in non-suppressed responding, no observable ataxia, and no moderate/deep sedation at doses up to 30 mg/kg [1][2]. This wide therapeutic window (>37.5-fold separation) enables dose-response characterization of anxiolytic efficacy without the rate-suppressing confounds that plague non-selective benzodiazepines like diazepam [2].

Abuse Liability Assessment and Addiction Research Requiring Low-Reward-Enhancing Control Compounds

In intracranial self-stimulation (ICSS) assays or drug discrimination studies designed to evaluate abuse potential of novel compounds, HZ-166 serves as a validated low-abuse-liability comparator. It produces only weak and inconsistent ICSS facilitation in rats, contrasting sharply with the robust facilitation produced by diazepam and zolpidem [1]. This profile makes HZ-166 an appropriate negative control or reference standard for studies seeking to demonstrate that α2/α3-selective GABAA PAMs with low α1 efficacy can achieve therapeutic effects without the abuse liability associated with classical benzodiazepines [1][2].

Human iPSC-Derived Neuronal Models for Translational GABAergic Pharmacology

HZ-166 is validated for use in automated patch-clamp systems with human iPSC-derived neurons (iCell Neurons), where it produces the highest functional potentiation (810% of GABA EC20 response) among tested GABAA modulators [1]. The subunit expression profile of these cells (high α5/β3, low α1) closely mirrors human neonatal brain, making this model translationally relevant for predicting human GABAergic pharmacology [1]. Researchers employing these platforms can use HZ-166 as a high-efficacy positive control for α2/α3/α5-mediated potentiation or as a reference standard for characterizing novel GABAergic compounds in a human cellular context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HZ166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.